

Application Note: One-Pot Synthesis of 3-Nitrobenzamide from 3-Nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Nitrobenzamide

Cat. No.: B147352

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Introduction

3-Nitrobenzamide is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines a detailed laboratory protocol for a one-pot synthesis of **3-nitrobenzamide** directly from 3-nitrobenzaldehyde. The described methodology involves an in-situ formation of the aldoxime, followed by a palladium-catalyzed Beckmann rearrangement. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reproducible method for obtaining the target compound.

Reaction Scheme

The overall reaction transforms 3-nitrobenzaldehyde into **3-nitrobenzamide** in a single pot through a two-step sequence involving an intermediate oxime, which is not isolated.

3-Nitrobenzaldehyde → 3-Nitrobenzaldoxime (in situ) → 3-Nitrobenzamide

Data Presentation

The key quantitative data for the starting material and the final product are summarized below.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance	Reported Yield (%)
3-Nitrobenzaldehyde	C ₇ H ₅ NO ₃	151.12[1]	58[1]	-	-
3-Nitrobenzamide	C ₇ H ₆ N ₂ O ₃	166.13[2]	~143 (288.9 °F)[2]	Yellow Powder[2]	57[3]

Spectroscopic Data for 3-Nitrobenzamide:

- ¹H-NMR (400MHz, Methanol-d4): δ 8.78-8.72 (m, 1H), 8.41 (m, J=8.2, 2.2, 1.0Hz, 1H), 8.30-8.25 (m, 1H), 7.74 (t, J=8.0Hz, 1H).[3]
- ¹³C-NMR (125.4MHz, d6-DMSO): δ 165.8, 147.8, 135.7, 133.8, 130.1, 125.9, 122.2.[3]
- Mass Spectrometry (EI): m/z (%) 166 (M+, 67), 150 (100), 104 (33), 92 (17), 76 (54).[3]

Experimental Protocol

This protocol is based on a palladium-catalyzed one-pot synthesis method.[3][4]

Materials and Reagents:

- 3-Nitrobenzaldehyde (m-nitrobenzaldehyde)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Cesium carbonate (Cs₂CO₃)
- Palladium(II) acetate (Pd(OAc)₂)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Ethyl acetate

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask or reaction tube
- Magnetic stirrer and hotplate with oil bath
- Condenser
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- TLC plates and developing chamber
- Melting point apparatus
- NMR spectrometer

Procedure:

- Reaction Setup: In a reaction vessel, combine 3-nitrobenzaldehyde (100 mg), hydroxylamine hydrochloride (56 mg), and cesium carbonate (259 mg).[3][4]
- Solvent Addition: Add a solvent mixture of dimethyl sulfoxide (1.5 mL) and water (0.5 mL) to the reaction vessel.[3][4]
- Oxime Formation: Stir the mixture at 100°C for 7 hours.[3][4] This step facilitates the formation of the 3-nitrobenzaldoxime intermediate.
- Catalyst Addition: After 7 hours, add palladium(II) acetate (8 mg) to the reaction mixture.[3][4]
- Amide Formation: Continue stirring the reaction at 100°C for an additional 12 hours.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.[3]
 - Add water to the reaction flask to quench the reaction.[3]
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3]
 - Collect the organic layer.
- Drying and Solvent Removal:
 - Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
 - Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
- Purification:
 - Purify the crude product by column chromatography on silica gel to yield pure **3-nitrobenzamide**.[3]
- Characterization:
 - Determine the melting point of the purified product.
 - Characterize the final product using spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, MS) to confirm its identity and purity.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **3-Nitrobenzamide**.

Caption: Experimental workflow for the one-pot synthesis of **3-Nitrobenzamide**.

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References

- 1. benchchem.com [benchchem.com]
- 2. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
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